4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, substituted with a benzimidazole moiety, a fluorobenzyl group, and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the pyridazinone core: This involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the fluorobenzyl group: This step typically involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic and chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar compounds include:
- 4-chloro-5-[(4-methylbenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
- 4-chloro-5-[(4-chlorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
Uniqueness
The presence of the fluorobenzyl group in 4-chloro-5-[(4-fluorobenzyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one distinguishes it from other similar compounds, potentially enhancing its biological activity and binding affinity due to the unique electronic properties of fluorine.
Properties
Molecular Formula |
C19H15ClFN5O |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-chloro-5-[(4-fluorophenyl)methylamino]-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H15ClFN5O/c1-25-16-5-3-2-4-14(16)24-19(25)26-18(27)17(20)15(11-23-26)22-10-12-6-8-13(21)9-7-12/h2-9,11,22H,10H2,1H3 |
InChI Key |
HJOGQBUNSPPAEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NCC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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